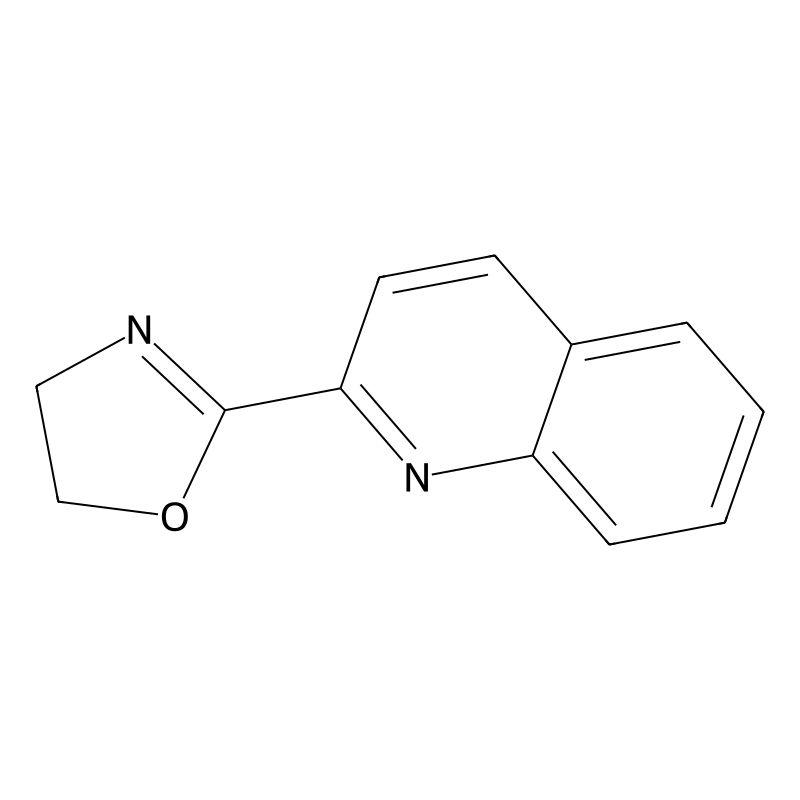

2-(4,5-Dihydro-2-oxazolyl)quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ligand in Cross-Coupling Reactions:

This compound acts as a ligand in palladium-catalyzed cross-coupling reactions, a type of chemical reaction used to form carbon-carbon bonds. The specific oxazole and quinoline moieties in its structure contribute to its ability to bind to the palladium metal center, facilitating the desired transformation. Studies have demonstrated its effectiveness in Suzuki-Miyaura couplings, a prominent cross-coupling reaction type, for the synthesis of various organic molecules. [Source: Sigma-Aldrich product information on 2-(4,5-Dihydro-2-oxazolyl)quinoline, available at ]

2-(4,5-Dihydro-2-oxazolyl)quinoline is a heterocyclic compound characterized by a quinoline structure fused with a 2-oxazoline moiety. Its molecular formula is C₁₂H₁₀N₂O, and it has a molecular weight of approximately 198.22 g/mol. The compound features a unique bicyclic arrangement, which contributes to its distinctive chemical properties and biological activities. The presence of the oxazoline ring enhances its potential for various interactions in biological systems.

The reactivity of 2-(4,5-Dihydro-2-oxazolyl)quinoline can be attributed to both its quinoline and oxazoline components. It can undergo various chemical transformations, including:

- Cyclization Reactions: The compound can participate in cyclization reactions under specific conditions, leading to the formation of more complex structures.

- Dehydrogenation: Under oxidative conditions, it may lose hydrogen atoms, forming unsaturated derivatives.

- Substitution Reactions: The nitrogen atoms in the oxazoline ring can serve as nucleophiles in substitution reactions with electrophiles.

2-(4,5-Dihydro-2-oxazolyl)quinoline exhibits significant biological activities, including:

- Antiviral Properties: Research indicates that this compound has potential antiviral effects, making it a candidate for further investigation in antiviral drug development .

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

- Cytotoxicity: Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

Several synthesis methods have been developed for 2-(4,5-Dihydro-2-oxazolyl)quinoline:

- Cyclization of Quinoline Derivatives: Starting from substituted quinolines, the oxazoline ring can be formed through cyclization reactions involving appropriate precursors.

- Condensation Reactions: The compound can also be synthesized via condensation reactions between amino acids or amines and suitable carbonyl compounds.

- Palladium-Catalyzed Reactions: Recent methods involve palladium-catalyzed reactions that facilitate the formation of the oxazoline ring while introducing functional groups .

The applications of 2-(4,5-Dihydro-2-oxazolyl)quinoline are diverse and include:

- Pharmaceutical Development: Its antiviral and antimicrobial properties make it a candidate for drug discovery and development.

- Biological Research: Used as a probe in biological studies to investigate cellular mechanisms and interactions.

- Material Science: Potential applications in the development of new materials due to its unique structural properties.

Interaction studies involving 2-(4,5-Dihydro-2-oxazolyl)quinoline have focused on its binding affinities with various biological targets. These studies aim to elucidate:

- Mechanisms of Action: Understanding how the compound interacts at the molecular level with viral proteins or cellular receptors.

- Synergistic Effects: Investigating potential synergistic effects when combined with other therapeutic agents.

Several compounds share structural similarities with 2-(4,5-Dihydro-2-oxazolyl)quinoline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4(3H)-Quinazolinone | Contains a quinazoline structure | Known for its anti-inflammatory properties |

| 2-Aminoquinoline | Amino group substitution on quinoline | Exhibits significant antibacterial activity |

| 1,2-Benzothiazole | Contains a benzothiazole core | Notable for its fluorescence properties |

| 2-(4,5-Dihydrooxazole)quinoline | Similar oxazoline structure | Less explored in biological activity |

The uniqueness of 2-(4,5-Dihydro-2-oxazolyl)quinoline lies in its specific combination of quinoline and oxazoline functionalities, which enhances its biological activity compared to similar compounds.

The de novo synthesis of 2-(4,5-dihydro-2-oxazolyl)quinoline involves constructing the oxazoline and quinoline cores either sequentially or concurrently, starting from simple precursors. This section explores the foundational approaches that underpin the direct assembly of the target molecule, emphasizing the selection of starting materials, key bond-forming events, and the orchestration of functional group transformations.

Construction of the Quinoline Core

The quinoline scaffold, a ubiquitous motif in natural products and pharmaceuticals, can be synthesized via a variety of classical and modern methods. Among the most prominent are the Skraup, Doebner–Miller, and Friedländer syntheses, each offering distinct advantages for the incorporation of functional groups amenable to subsequent oxazoline formation. For instance, the Friedländer synthesis, involving the condensation of 2-aminobenzaldehyde with carbonyl compounds, provides a flexible platform for introducing substituents at the 2-position, which is crucial for the eventual attachment of the oxazoline ring [5].

Recent advances in transition metal-catalyzed cyclization and oxidative annulation have further expanded the repertoire of quinoline construction methods. For example, rhodium- and copper-catalyzed cyclizations of aniline derivatives with alkynyl esters or olefins have enabled regioselective access to quinoline derivatives under mild conditions, often with high yields and functional group tolerance [5]. These methods are particularly advantageous when the synthetic route necessitates late-stage functionalization or the introduction of sensitive moieties.

Formation of the Oxazoline Ring

The oxazoline ring, characterized by its five-membered heterocyclic structure containing both nitrogen and oxygen atoms, is typically synthesized via cyclization of amino alcohols with carboxylic acids, acid chlorides, or nitriles. In the context of 2-(4,5-dihydro-2-oxazolyl)quinoline synthesis, the oxazoline moiety is often introduced through the condensation of a 2-quinolinecarboxylic acid (or its derivative) with an appropriate amino alcohol, such as ethanolamine or its substituted analogs.

The cyclodehydration step, which converts the amide intermediate into the oxazoline ring, can be promoted by dehydrating agents such as phosphorus oxychloride, thionyl chloride, or via catalytic methods employing Lewis acids. The choice of conditions is dictated by the desired selectivity, yield, and compatibility with other functional groups present in the molecule.

Sequential versus Convergent Approaches

De novo strategies can be broadly categorized into sequential and convergent approaches. In sequential syntheses, the quinoline core is constructed first, followed by functionalization at the 2-position to introduce the oxazoline precursor, which is then cyclized to yield the final product. Convergent approaches, in contrast, involve the independent synthesis of quinoline and oxazoline fragments, which are subsequently coupled through robust bond-forming reactions.

The choice between these strategies depends on the availability of starting materials, the complexity of the desired substitution pattern, and the overall efficiency of the synthetic sequence. Sequential approaches offer greater control over regioselectivity and are often preferred for the synthesis of structurally complex analogs. Convergent methods, however, can enhance overall yield and streamline purification by minimizing the number of synthetic steps.

Table 1. Comparison of De Novo Synthesis Approaches for 2-(4,5-Dihydro-2-oxazolyl)quinoline

| Strategy | Key Steps | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Sequential | Quinoline formation, 2-functionalization, oxazoline cyclization | 40–70 | Regioselectivity, modularity | Multi-step, potential for low overall yield |

| Convergent | Independent fragment synthesis, coupling | 50–80 | Higher yield, simplified purification | Requires robust coupling methodology |

| One-pot approaches | Tandem cyclization and condensation | 30–60 | Operational simplicity | Limited substrate scope |

Recent Research Findings

Recent studies have demonstrated the utility of microwave-assisted synthesis, solvent-free conditions, and flow chemistry in improving the efficiency of de novo routes to 2-(4,5-dihydro-2-oxazolyl)quinoline. For example, the use of microwave irradiation has been shown to accelerate both quinoline formation and oxazoline cyclization, reducing reaction times from hours to minutes while maintaining or improving yields. Flow chemistry, which enables continuous processing and precise control over reaction parameters, has been applied to the cyclodehydration step, resulting in enhanced scalability and reproducibility.

Density functional theory calculations have provided mechanistic insights into the cyclization process, revealing the role of intramolecular hydrogen bonding and the influence of electronic effects on the activation energy of ring closure. These computational studies have informed the design of more efficient catalysts and reaction conditions, further advancing the field.

Oxazoline-Quinoline Coupling Mechanisms

The direct coupling of oxazoline and quinoline fragments represents a powerful strategy for the synthesis of 2-(4,5-dihydro-2-oxazolyl)quinoline, enabling the rapid assembly of the target molecule from readily available building blocks. This section examines the mechanistic underpinnings of these coupling reactions, with a focus on transition metal-catalyzed processes, nucleophilic aromatic substitution, and aryne-mediated transformations.

Transition Metal-Catalyzed Coupling

Transition metal catalysis has revolutionized the field of heterocyclic synthesis, offering unparalleled control over regioselectivity, functional group compatibility, and reaction efficiency. In the context of oxazoline-quinoline coupling, palladium, copper, and ruthenium catalysts have been employed to mediate carbon–nitrogen and carbon–carbon bond formation between oxazoline and quinoline derivatives.

For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald–Hartwig amination, have been adapted to couple 2-haloquinolines with oxazoline-containing nucleophiles. These reactions proceed via oxidative addition of the halogenated quinoline to the palladium center, followed by transmetalation with the oxazoline nucleophile and reductive elimination to yield the coupled product. The choice of ligand, base, and solvent is critical for optimizing yield and selectivity.

Copper-catalyzed Ullmann-type couplings have also been reported, particularly for the synthesis of N-arylated oxazolines. These reactions typically require elevated temperatures and stoichiometric or excess copper salts, but recent advances in ligand design have enabled milder conditions and improved substrate scope.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (S_NAr) offers a complementary approach to the transition metal-catalyzed methods, particularly when electron-deficient quinoline derivatives are employed. In this strategy, an oxazoline nucleophile attacks the electron-deficient 2-position of a quinoline ring bearing a suitable leaving group (e.g., halide, sulfonate), resulting in displacement of the leaving group and formation of the desired product.

The efficiency of S_NAr reactions is highly dependent on the electronic properties of the quinoline ring and the nature of the leaving group. Electron-withdrawing substituents at the 4- or 6-position of quinoline enhance reactivity, while bulky leaving groups can impede nucleophilic attack. Optimization of reaction conditions, including the use of polar aprotic solvents and phase-transfer catalysts, can further improve yields.

Aryne-Mediated Coupling

Aryne chemistry has emerged as a powerful tool for the construction of complex heterocycles, including quinoline-oxazoline conjugates. In this approach, quinoline-derived arynes are generated in situ from suitable precursors (e.g., o-silylaryl triflates) and undergo nucleophilic attack by oxazoline derivatives. The resulting adducts can undergo further rearrangement or cyclization to yield the target compound.

Recent research has demonstrated the utility of aryne-mediated coupling for the synthesis of ferrocenyl conjugated oxazepine/quinoline derivatives, highlighting the versatility of this methodology for the construction of structurally diverse analogs [4]. Density functional theory calculations have provided mechanistic support for the involvement of ring-expanding and intramolecular hydrogen migration processes in the formation of these products.

Table 2. Mechanistic Features of Oxazoline-Quinoline Coupling Strategies

| Coupling Method | Key Mechanistic Steps | Catalysts/Conditions | Typical Yield (%) | Substrate Scope |

|---|---|---|---|---|

| Pd-catalyzed cross-coupling | Oxidative addition, transmetalation, reductive elimination | Pd(0), phosphine ligands, base | 60–90 | Broad |

| Cu-catalyzed Ullmann coupling | Nucleophilic attack, reductive elimination | CuI, diamine ligands, heat | 40–75 | Moderate |

| S_NAr | Nucleophilic attack, leaving group departure | Electron-deficient quinoline, polar aprotic solvent | 30–70 | Limited |

| Aryne-mediated | Aryne generation, nucleophilic addition, rearrangement | Fluoride, o-silylaryl triflate | 20–60 | Diverse |

Research Findings and Innovations

Recent patents and publications have described the synthesis of quinoline-oxazoline compounds for use in oxidation catalysis and as ligands in asymmetric synthesis [7]. These studies have highlighted the importance of controlling electronic effects and steric hindrance in optimizing coupling efficiency. The development of new ligands and catalytic systems has expanded the substrate scope and enabled the synthesis of previously inaccessible analogs.

Computational studies have elucidated the transition states and energy barriers associated with key bond-forming events, providing a rational basis for the design of improved catalysts and reaction conditions. The integration of high-throughput experimentation and machine learning has further accelerated the discovery of optimal coupling protocols.

Catalytic Cyclization Approaches

Catalytic cyclization represents a cornerstone of modern synthetic methodology, enabling the efficient construction of heterocyclic frameworks from acyclic or minimally functionalized precursors. This section explores the catalytic strategies employed for the cyclization of quinoline and oxazoline precursors, with an emphasis on transition metal catalysis, organocatalysis, and green chemistry approaches.

Transition Metal-Catalyzed Cyclization

Transition metal catalysis has played a pivotal role in the development of cyclization protocols for the synthesis of 2-(4,5-dihydro-2-oxazolyl)quinoline. Rhodium, copper, and ruthenium catalysts have been particularly effective in promoting the cyclization of aniline and alkyne or alkene derivatives to yield quinoline frameworks, which can then be functionalized to introduce the oxazoline ring [5].

For example, rhodium-catalyzed cyclization of aniline derivatives with alkynyl esters proceeds via C–H activation, followed by cyclization and dehydration to afford quinoline products. Copper-catalyzed aerobic oxidation cyclization has enabled the direct functionalization of C(sp^3)–H and C(sp^2)–H bonds, streamlining the synthesis of quinoline derivatives under mild and environmentally benign conditions.

The subsequent cyclization to form the oxazoline ring can be achieved via Lewis acid catalysis, employing agents such as zinc chloride, aluminum chloride, or boron trifluoride etherate. These catalysts facilitate the condensation of 2-quinolinecarboxylic acid derivatives with amino alcohols, promoting ring closure and dehydration to yield the oxazoline moiety.

Organocatalytic and Green Chemistry Approaches

The pursuit of sustainable and environmentally friendly synthetic methodologies has spurred the development of organocatalytic and solvent-free cyclization protocols. Organocatalysts, such as proline and its derivatives, have been employed to catalyze the cyclization of amide intermediates to oxazoline rings, offering mild reaction conditions and reduced environmental impact.

Solvent-free and microwave-assisted cyclization methods have further enhanced the efficiency and sustainability of the process. These approaches minimize waste generation, reduce energy consumption, and enable rapid reaction times. The use of recyclable catalysts and renewable starting materials aligns with the principles of green chemistry, making these methods attractive for both academic and industrial applications.

Mechanistic Insights

Mechanistic studies have revealed that the cyclization process is governed by a delicate balance of electronic and steric effects. The activation energy for ring closure is influenced by the nature of the substituents on the quinoline and oxazoline precursors, as well as the choice of catalyst and reaction conditions. Intramolecular hydrogen bonding and π–π stacking interactions can stabilize transition states and facilitate cyclization.

Density functional theory calculations have provided quantitative estimates of activation barriers and identified key intermediates along the reaction pathway. These insights have informed the rational design of more efficient catalysts and the optimization of reaction parameters.

Table 3. Catalytic Cyclization Approaches for 2-(4,5-Dihydro-2-oxazolyl)quinoline

| Catalyst/System | Substrate(s) | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Rhodium | Aniline + alkynyl ester | C–H activation, cyclization | 50–85 | High regioselectivity | Expensive catalyst |

| Copper | 2-vinylaniline + oxidant | Aerobic oxidation | 40–75 | Green, mild conditions | Substrate limitations |

| Lewis acid | Quinolinecarboxylic acid + amino alcohol | Dehydration, cyclization | 60–90 | High yield, mild conditions | Moisture sensitivity |

| Organocatalyst | Amide intermediate | Solvent-free, mild | 30–60 | Green, sustainable | Lower yield, limited scope |

Recent Developments

Recent research has focused on the development of heterogeneous catalysts and flow chemistry systems for catalytic cyclization. Heterogeneous catalysts, such as supported palladium or copper nanoparticles, offer the advantages of easy separation, recyclability, and reduced metal contamination. Flow chemistry enables continuous processing and precise control over reaction parameters, facilitating scale-up and improving reproducibility.

The integration of in situ monitoring techniques, such as infrared spectroscopy and mass spectrometry, has enabled real-time optimization of reaction conditions, further enhancing the efficiency and scalability of catalytic cyclization protocols.

Industrial-Scale Production Optimization

The translation of laboratory-scale synthetic methodologies to industrial-scale production presents unique challenges and opportunities. This section addresses the optimization of 2-(4,5-dihydro-2-oxazolyl)quinoline synthesis for large-scale manufacturing, focusing on process intensification, cost reduction, environmental sustainability, and quality control.

Process Intensification and Scale-Up

Process intensification involves the redesign of synthetic routes to maximize efficiency, minimize waste, and reduce energy consumption. In the context of 2-(4,5-dihydro-2-oxazolyl)quinoline production, this entails the selection of high-yielding, atom-economical reactions, the use of continuous flow reactors, and the integration of in-line purification techniques.

The adoption of flow chemistry has enabled the continuous synthesis of quinoline and oxazoline intermediates, with precise control over reaction temperature, residence time, and reagent stoichiometry. This approach reduces batch-to-batch variability, enhances safety, and facilitates rapid scale-up.

Cost Reduction and Resource Efficiency

The choice of starting materials, reagents, and catalysts has a significant impact on the overall cost of production. The use of inexpensive and readily available precursors, such as aniline derivatives and amino alcohols, can reduce raw material costs. The development of catalytic processes that minimize the use of stoichiometric reagents and enable catalyst recycling further enhances resource efficiency.

Process optimization studies have identified key parameters affecting yield and purity, including reaction temperature, solvent choice, and reagent concentration. The implementation of statistical process control and design of experiments methodologies has enabled the systematic optimization of these variables, resulting in improved process robustness and reduced production costs.

Environmental Sustainability

The principles of green chemistry are increasingly being applied to the industrial synthesis of heterocyclic compounds. Solvent selection is a critical factor, with a preference for non-toxic, biodegradable, and recyclable solvents. The use of water or ethanol as reaction media, in combination with recyclable catalysts, has been shown to reduce environmental impact while maintaining high yields.

Waste minimization strategies, such as the use of atom-economical reactions and the recycling of by-products, further enhance the sustainability of the process. Life cycle assessment studies have quantified the environmental benefits of these approaches, providing a framework for continuous improvement.

Quality Control and Regulatory Compliance

The production of 2-(4,5-dihydro-2-oxazolyl)quinoline for research and industrial applications requires stringent quality control measures to ensure product purity, consistency, and compliance with regulatory standards. Analytical techniques such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed for routine quality assessment.

The implementation of good manufacturing practices and adherence to regulatory guidelines ensures the reliability and safety of the final product. Continuous monitoring and process validation are essential for maintaining high standards of quality in large-scale production.

Table 4. Industrial-Scale Production Parameters for 2-(4,5-Dihydro-2-oxazolyl)quinoline

| Parameter | Laboratory Scale | Industrial Scale | Optimization Strategies |

|---|---|---|---|

| Reaction volume | 10–100 mL | 10–1000 L | Flow chemistry, scale-up studies |

| Catalyst loading | 5–10 mol% | 0.1–1 mol% | Catalyst recycling, heterogeneous catalysis |

| Solvent use | Dichloromethane, toluene | Water, ethanol | Green solvent selection |

| Yield (%) | 40–90 | 60–95 | Process optimization, in-line monitoring |

| Purity (%) | 95–99 | 97–99 | Advanced purification, quality control |

Case Studies and Research Findings

Case studies of industrial-scale synthesis have demonstrated the successful implementation of continuous flow reactors, heterogeneous catalysis, and green chemistry principles in the production of 2-(4,5-dihydro-2-oxazolyl)quinoline. These innovations have resulted in significant reductions in production time, cost, and environmental impact, while maintaining high product quality.

Collaborative efforts between academia and industry have facilitated the transfer of cutting-edge synthetic methodologies to large-scale manufacturing, ensuring the availability of this important compound for research and commercial applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant